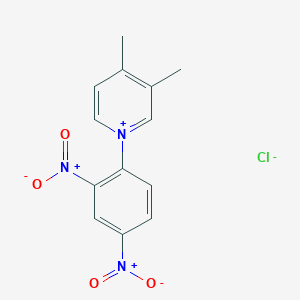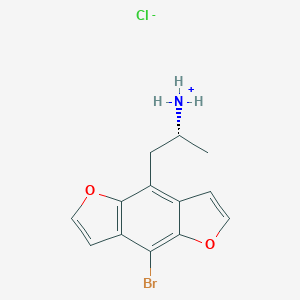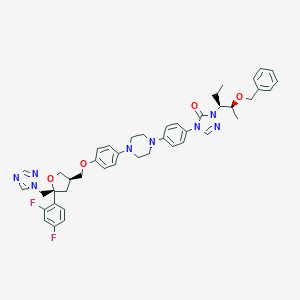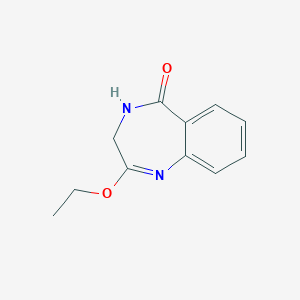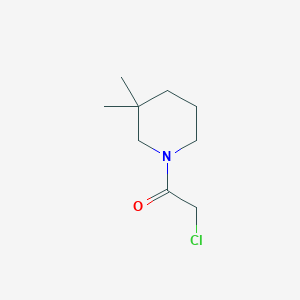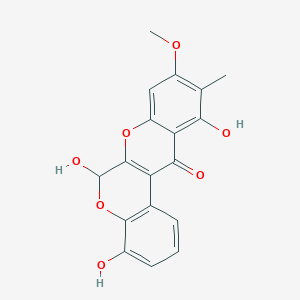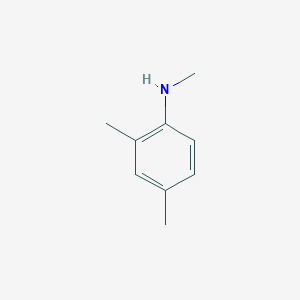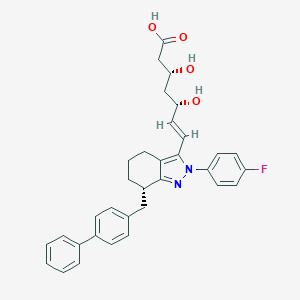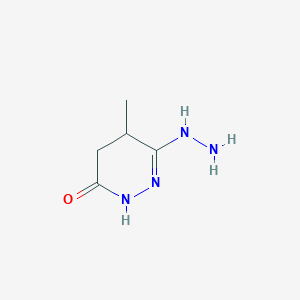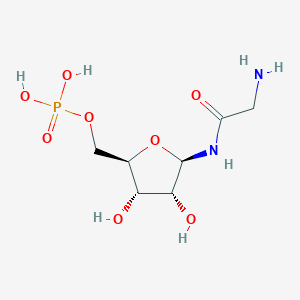![molecular formula C11H14N2O2 B131183 (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS No. 170985-84-9](/img/structure/B131183.png)
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is an intermediate in the production of Posaconazole, an antifungal medication . The compound is characterized by its pale yellow solid form and is primarily used for research purposes .
準備方法
Synthetic Routes and Reaction Conditions
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde can be synthesized from (S)-2-(benzyloxy)propional and formylhydrazine . The reaction involves the condensation of these two starting materials under controlled conditions to form the desired product. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at room temperature .
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxaldehyde group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound .
科学的研究の応用
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde has several scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is primarily related to its role as an intermediate in the synthesis of Posaconazole. In this context, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and catalytic processes that facilitate the conversion of the intermediate to the final product .
類似化合物との比較
Similar Compounds
Some similar compounds to (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde include:
- (S)-2-(Benzyloxy)propional
- Formylhydrazine
- Other hydrazinecarboxaldehyde derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Posaconazole. This makes it a valuable compound in pharmaceutical research and development, particularly in the context of antifungal therapies .
特性
CAS番号 |
170985-84-9 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide |
InChI |
InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1 |
InChIキー |
KSVAVOFBEXSSNM-BZPKPHBRSA-N |
SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
異性体SMILES |
C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
同義語 |
[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
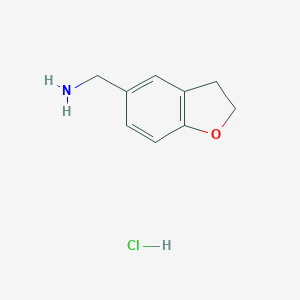
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)
